N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide

Catalog No.
S7799938
CAS No.
M.F
C13H16F3NO
M. Wt
259.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]ac...

Product Name

N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide

IUPAC Name

N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

InChI

InChI=1S/C13H16F3NO/c1-9(2)8-17-12(18)7-10-4-3-5-11(6-10)13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18)

InChI Key

NTEOYMMFZXSQBB-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)CC1=CC(=CC=C1)C(F)(F)F

Canonical SMILES

CC(C)CNC(=O)CC1=CC(=CC=C1)C(F)(F)F
TFEA is a white crystalline powder with a molecular formula of C15H18F3NO. It belongs to the class of amides and is structurally related to acetaminophen. TFEA has been previously investigated for its potential use as an analgesic, anti-inflammatory, and antipyretic agent. It has also been studied for its potential applications in research and industry due to its intriguing properties and characteristics.
TFEA is a solid at room temperature, with a melting point of 96-98 °C and a boiling point of 381.2 °C. It has a moderate solubility in water and is more soluble in organic solvents such as dichloromethane, ethanol, and acetone. The compound is stable under normal conditions and is not sensitive to light or air. TFEA has moderate polarity and is relatively nonpolar, which makes it useful in various experimental applications.
The synthesis of TFEA has been previously described in the literature. It involves the reaction of 3-(trifluoromethyl) benzoyl chloride with isobutylamine, followed by a subsequent reaction with acetic anhydride. The resulting product is then purified by recrystallization to yield TFEA in a high yield and high purity. The compound has been characterized using various analytical techniques, such as 1H-NMR, IR, and mass spectrometry.
The toxicity and safety of TFEA have been investigated in various scientific experiments. The compound has been found to have low acute toxicity, with no significant adverse effects reported in animal studies. However, long-term exposure to TFEA may induce hepatotoxicity and neurotoxicity in rodents. Therefore, caution should be taken when handling and using the compound in scientific experiments.
TFEA has been used in various scientific experiments due to its unique properties and characteristics. It has been used as an analytical standard in chromatographic techniques, as a modulator of immune cell function, and as a therapeutic agent in animal models of inflammation and pain. TFEA has also been used in the development of new drug delivery systems, such as liposomes and microspheres.
The current state of research on TFEA is rapidly progressing, with new studies being conducted in various fields. Recent research has focused on the synthesis of novel TFEA derivatives with improved pharmacological properties and enhanced selectivity for COX inhibition. Additionally, TFEA has been used in the development of new drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanoemulsions.
TFEA has the potential to be used in various fields of research and industry. In medical research, TFEA may be used as a template for the development of new drugs for the treatment of inflammatory and immune-related diseases. In the food industry, TFEA may be used as a food preservative due to its antimicrobial properties. In nanotechnology, TFEA may be used in the development of new drug delivery systems and nanomaterials.
Numerous analytical methods have been developed for the accurate determination of TFEA in different sample matrices. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE). These methods are highly sensitive and selective and can be used to quantify TFEA in various samples, including biological fluids, environmental samples, and food products.
TFEA has been shown to exhibit analgesic, anti-inflammatory, and antipyretic properties in various animal models. It has been suggested that the compound exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. TFEA has also been shown to have modulatory effects on the immune system, including the activation of macrophages and T cells.
Despite the promising results obtained in scientific experiments, there are some limitations to the use of TFEA in various fields. One major limitation is its moderate solubility in water, which may hinder its effective delivery in aqueous formulations. Additionally, the long-term safety and toxicity of TFEA need to be investigated in humans before it can be used as a therapeutic agent. Future research should focus on the development of new TFEA derivatives with improved pharmacological properties and the investigation of its potential in the treatment of various diseases. Other future directions include the development of new drug delivery systems, the exploration of TFEA's mechanism of action, and the investigation of its potential in the food industry and nanotechnology.
In conclusion, TFEA is a chemical compound with promising potential for use in various fields of research and industry. Its unique properties and characteristics make it useful in scientific experiments. However, caution should be taken when handling and using the compound due to its potential toxicity. Further research is needed to fully understand the limitations and potential applications of TFEA in various fields.

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

259.11839862 g/mol

Monoisotopic Mass

259.11839862 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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